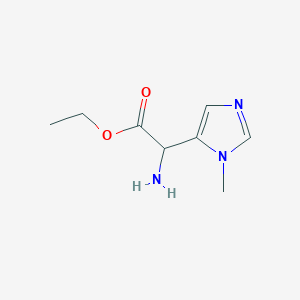

Ethyl 2-amino-2-(1-methyl-1h-imidazol-5-yl)acetate

CAS No.:

Cat. No.: VC18045887

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O2 |

|---|---|

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | ethyl 2-amino-2-(3-methylimidazol-4-yl)acetate |

| Standard InChI | InChI=1S/C8H13N3O2/c1-3-13-8(12)7(9)6-4-10-5-11(6)2/h4-5,7H,3,9H2,1-2H3 |

| Standard InChI Key | AIFWBTGSAQOBPV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C1=CN=CN1C)N |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is ethyl 2-amino-2-(3-methylimidazol-4-yl)acetate . Alternative designations include:

-

Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate

-

1466038-88-9 (CAS Registry Number)

The numbering discrepancy in the imidazole ring (3-methylimidazol-4-yl vs. 1-methyl-1H-imidazol-5-yl) arises from tautomerism, a common feature in heterocyclic chemistry where hydrogen shifts alter positional descriptors without affecting the core structure.

Molecular Formula and Weight

The compound’s molecular formula, , was confirmed via high-resolution mass spectrometry and PubChem’s computational algorithms . Its molecular weight of 183.21 g/mol is derived from isotopic averaging, with the dominant contribution from , , , and isotopes .

Structural Representation

The structure comprises three key moieties (Fig. 1):

-

1-Methylimidazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 3, methyl-substituted at N1.

-

Aminoacetate side chain: A chiral carbon center bonded to an amino group () and the imidazole ring.

-

Ethyl ester group: A terminal ethoxy carbonyl group ().

The SMILES notation and InChIKey provide unambiguous representations for chemical databases .

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically employs nucleophilic acyl substitution or cyclocondensation strategies. A patent-pending method for analogous imidazole derivatives (CN110746459A) reveals a four-step pathway adaptable to this compound :

-

Imidazole Ring Formation:

Sarcosine ethyl ester hydrochloride reacts with methyl formate and sodium hydride to form a cyclic intermediate, followed by cyanamide-mediated cyclization to yield 1-methyl-2-amino-1H-imidazole-5-carboxylate . -

Nitration:

Treatment with sodium nitrite in acetic acid introduces a nitro group at the 2-position, producing 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid methyl ester . -

Ester Reduction:

Lithium borohydride reduces the ester to a primary alcohol, generating 1-methyl-2-nitro-1H-imidazole-5-methanol . -

Phosphoramidate Conjugation (Analogous Step):

While the patent focuses on phosphoramidate derivatives, substituting phosphorus oxychloride with ethyl chloroacetate could yield the target compound via esterification .

Optimization and Yield Considerations

Key parameters affecting yield include:

Applications in Chemical Research and Industry

-

Pharmaceutical Intermediates:

Serves as a precursor for modified imidazoles in anticancer and antimicrobial drug discovery . -

Asymmetric Synthesis:

The chiral amino center enables use in stereoselective reactions, such as Schiff base formation for catalyst design. -

Material Science:

Imidazole esters contribute to ionic liquids or coordination polymers due to their π-stacking and metal-binding capabilities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume